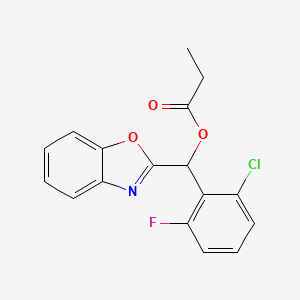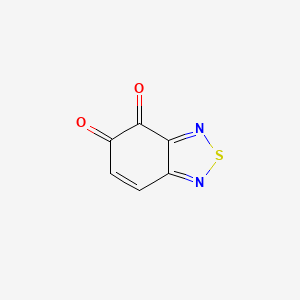
2-Benzoxazolemethanol, alpha-(2-chloro-6-fluorophenyl)-, propanoate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoxazolemethanol, alpha-(2-chloro-6-fluorophenyl)-, propanoate (ester) is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique combination of a benzoxazole ring and a substituted phenyl group makes it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolemethanol, alpha-(2-chloro-6-fluorophenyl)-, propanoate (ester) typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole core, which can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The next step involves the introduction of the 2-chloro-6-fluorophenyl group via electrophilic aromatic substitution reactions. Finally, esterification with propanoic acid or its derivatives completes the synthesis.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzoxazolemethanol, alpha-(2-chloro-6-fluorophenyl)-, propanoate (ester) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Benzoxazolemethanol, alpha-(2-chloro-6-fluorophenyl)-, propanoate (ester) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzoxazolemethanol, alpha-(2-chlorophenyl)-, propanoate (ester)
- 2-Benzoxazolemethanol, alpha-(2-fluorophenyl)-, propanoate (ester)
- 2-Benzoxazolemethanol, alpha-(2-bromophenyl)-, propanoate (ester)
Uniqueness
Compared to similar compounds, 2-Benzoxazolemethanol, alpha-(2-chloro-6-fluorophenyl)-, propanoate (ester) is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can enhance its reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
| 109282-05-5 | |
Molekularformel |
C17H13ClFNO3 |
Molekulargewicht |
333.7 g/mol |
IUPAC-Name |
[1,3-benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl] propanoate |
InChI |
InChI=1S/C17H13ClFNO3/c1-2-14(21)23-16(15-10(18)6-5-7-11(15)19)17-20-12-8-3-4-9-13(12)22-17/h3-9,16H,2H2,1H3 |
InChI-Schlüssel |
FFYHTJUNAXVVRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC(C1=C(C=CC=C1Cl)F)C2=NC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(Diethylamino)ethyl]-N'-methylthiourea](/img/structure/B14315977.png)


![N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine](/img/structure/B14315995.png)

![N-{2-[(4-Hydroxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14316006.png)


